molecular formula C21H21N3O2 B5324534 N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide

N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide

Cat. No. B5324534
M. Wt: 347.4 g/mol
InChI Key: RWARGYSIWIHEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-tumor properties. DMXAA was first discovered in the late 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide is not fully understood, but it is believed to act through the stimulation of the immune system. This compound has been shown to activate immune cells such as macrophages and dendritic cells, leading to the production of cytokines and chemokines that can induce tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects in preclinical studies. These include the activation of immune cells, the induction of tumor necrosis, and the inhibition of angiogenesis. This compound has also been shown to increase the production of nitric oxide, which can enhance the anti-tumor effects of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide is its ability to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. However, this compound has also been shown to have limited efficacy in some tumor types and can cause significant toxicity at high doses.

Future Directions

There are several potential future directions for research on N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide. These include the development of novel formulations and delivery methods to improve its efficacy and reduce toxicity, the identification of biomarkers that can predict response to this compound, and the exploration of combination therapies that can enhance its anti-tumor effects. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential role in the treatment of cancer.

Synthesis Methods

N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2,6-dimethylphenol with 3-cyanopyridine in the presence of a base such as sodium hydroxide. The resulting product is then treated with methyl iodide to form this compound.

Scientific Research Applications

N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide has been extensively studied for its potential anti-tumor properties. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, colon, and breast cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

properties

IUPAC Name

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-4-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-14-9-11-22-13-18(14)20(25)24-12-17-8-5-10-23-21(17)26-19-15(2)6-4-7-16(19)3/h4-11,13H,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWARGYSIWIHEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C3=C(C=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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